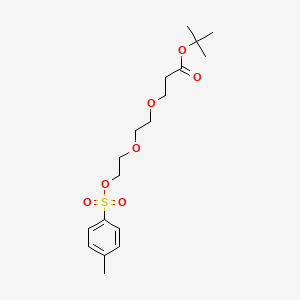

Tos-PEG3-t-butyl ester

Description

Foundational Principles of Polyethylene Glycol in Advanced Chemical Synthesis

Polyethylene glycol is synthesized through the ring-opening polymerization of ethylene oxide. bocsci.com This process allows for the creation of PEGs with varying molecular weights and distributions. broadpharm.com The resulting polymer is characterized by its repeating ethylene oxide units, which impart several advantageous properties for chemical synthesis. precisepeg.com

Key properties of PEG that are fundamental to its use in advanced synthesis include:

Solubility : PEG is soluble in water and a variety of organic solvents, a critical feature for conducting reactions with poorly soluble compounds. broadpharm.comsioc-journal.cn

Biocompatibility : PEG is known for its low toxicity and low immunogenicity, making it a suitable component for in vivo applications. broadpharm.combocsci.com

Flexibility : The PEG chain is highly flexible, which can be advantageous in positioning and orienting attached molecules for optimal interaction. precisepeg.com

These foundational principles have led to the widespread adoption of PEG in various synthetic strategies, including its use as a non-volatile, recyclable, and environmentally benign reaction medium. sioc-journal.cn

Strategic Importance of Heterobifunctional PEG Linkers in Modern Drug Design

Heterobifunctional linkers are molecules that possess two different reactive functional groups at their termini. bocsci.com This dual reactivity is of paramount strategic importance in modern drug design, enabling the precise and controlled conjugation of two distinct molecules. Heterobifunctional PEG linkers, with the general structure X-PEG-Y, combine the benefits of the PEG backbone with this chemical versatility. cd-bioparticles.net

The strategic applications of heterobifunctional PEG linkers are particularly evident in the development of:

Antibody-Drug Conjugates (ADCs) : In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. Heterobifunctional PEG linkers serve as the bridge, enhancing the solubility and stability of the ADC while influencing its pharmacokinetic profile. bocsci.comcd-bioparticles.netjenkemusa.com

PROteolysis TArgeting Chimeras (PROTACs) : PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. precisepeg.cominvivochem.com The linker, often PEG-based, is a critical component that dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. precisepeg.com

The ability to modulate the length and composition of the PEG linker provides a powerful tool for optimizing the efficacy and properties of these complex therapeutic agents.

Conceptual Framework of Tos-PEG3-t-butyl ester as a Versatile Synthetic Intermediate

This compound is a specific heterobifunctional PEG linker that embodies the principles and strategic advantages discussed above. invivochem.comchemicalbook.comcd-bioparticles.net Its structure consists of a short PEG chain with three ethylene glycol units, flanked by a tosyl (Tos) group at one end and a t-butyl ester group at the other. invivochem.combroadpharm.com

The conceptual framework of this molecule as a versatile synthetic intermediate is built upon the distinct reactivity of its terminal groups:

Tosyl Group : The tosyl group is an excellent leaving group, readily displaced by nucleophiles such as amines or thiols. invivochem.comcd-bioparticles.netbroadpharm.com This allows for the straightforward attachment of the PEG linker to a variety of molecules.

t-Butyl Ester Group : The t-butyl ester serves as a protecting group for a carboxylic acid. invivochem.comcd-bioparticles.netbroadpharm.com It is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal the carboxylic acid, which can then be used for further conjugation. invivochem.comcd-bioparticles.netbroadpharm.com

The hydrophilic PEG spacer enhances the aqueous solubility of molecules it is conjugated to. invivochem.comchemicalbook.comcd-bioparticles.netbroadpharm.com This combination of a reactive site, a protected functional group, and a solubilizing spacer makes this compound a highly valuable and adaptable tool in the multi-step synthesis of complex molecules for chemical biology and medicinal chemistry research.

Compound Information

| Compound Name | Synonym(s) |

| This compound | tert-butyl 3-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]propanoate invivochem.com |

| Polyethylene Glycol | PEG |

| Tos-PEG2-t-butyl ester | Tos-PEG2-t-butyl ester |

| Tos-PEG4-t-butyl ester | Tos-PEG4-t-butyl ester |

| Tos-PEG5-t-butyl ester | Tos-PEG5 t-butyl ester |

| Tos-PEG6-t-Butyl ester | Tos-PEG6-t-Butyl ester |

| Acid-PEG3-t-butyl ester | Acid-PEG3-t-butyl ester |

| OH-PEG3-Tos | Tos-PEG3-alcohol, Hydroxy-PEG3-Tos, Triethylene glycol p-toluenesulfonate, 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate biochempeg.com |

| N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester | N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester |

| Amino-PEG3-t-butyl ester | tert-Butyl 12-Amino-4,7,10-trioxadodecanoate, Amino-PEG3-COOtBu, H2N-PEG3-CH2CH2COOtBu, tert-butyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate bocsci.com |

| Carbophenothion Sulfoxide | S-[[(4-Chlorophenyl)sulfinyl]methyl]phosphorodithioic Acid O,O-Diethyl Ester, S-[[(p-Chlorophenyl)sulfinyl]methyl]phosphorodithioic Acid O,O-Diethyl Ester, Carbofenothion Sulfoxide, R 1988, S-(p-Chlorophenylsulfinylmethyl) O,O-Diethyl Phosphorodithioate, Trithion Sulfoxide bocsci.com |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C18H28O7S invivochem.com |

| Molecular Weight | 388.48 g/mol axispharm.com |

| Appearance | Colorless to light yellow liquid invivochem.com |

| Density | 1.2±0.1 g/cm3 invivochem.com |

| Boiling Point | 495.2±35.0 °C at 760 mmHg invivochem.com |

| Flash Point | 253.3±25.9 °C invivochem.com |

| Hydrogen Bond Donor Count | 0 invivochem.com |

| Hydrogen Bond Acceptor Count | 7 invivochem.com |

| Rotatable Bond Count | 13 invivochem.com |

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O7S/c1-15-5-7-16(8-6-15)26(20,21)24-14-13-23-12-11-22-10-9-17(19)25-18(2,3)4/h5-8H,9-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHTXRBMNTZSMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tos-peg3-t-butyl Ester

Contemporary Approaches to PEGylation and Functionalization

The synthesis of functionalized polyethylene glycol (PEG) linkers like Tos-PEG3-t-butyl ester relies on precise chemical strategies to install different reactive groups at each end of the PEG chain. nih.gov The process often involves the desymmetrization of a symmetrical starting material, such as a PEG diol. nih.gov This requires methods that can selectively modify one of two identical functional groups.

Regioselective Tosylation of Hydroxyl-Terminated Polyethylene Glycols

A key step in the synthesis of this compound is the selective tosylation of a single hydroxyl group on a symmetrical diol, in this case, a derivative of triethylene glycol. Achieving mono-functionalization is a persistent challenge in organic synthesis due to the similar reactivity of the hydroxyl groups. rsc.org Traditional approaches often lead to a mixture of unreacted diol, the desired mono-tosylated product, and the di-tosylated byproduct, necessitating difficult purification steps.

Modern methods have been developed to improve the selectivity of this transformation. A common strategy involves using a large excess of the diol relative to the tosylating agent (tosyl chloride), which statistically favors mono-substitution. jchemlett.com Other controlled approaches include the slow, cannula-driven transfer of tosyl chloride solution to the diol at low temperatures to manage the reaction rate. jchemlett.com

More advanced catalytic methods offer higher yields and selectivity. The use of dibutyltin oxide is a well-established method for the regioselective derivatization of diols. google.com Another effective method employs silver(I) oxide (Ag₂O) in the presence of potassium iodide (KI), which selectively produces monotosylated derivatives of symmetrical diols in high yields. researchgate.net This high selectivity is attributed to the formation of an intramolecular hydrogen bond in the diol upon interaction with the reagents, which differentiates the acidity of the two hydroxyl groups. researchgate.net

| Method | Key Reagents | Principle of Selectivity | Advantages | Reference(s) |

| Excess Diol | Glycol/Diol, TsCl, Base (e.g., Pyridine) | Statistical probability by using the diol as the limiting reagent. | Simple, straightforward. | jchemlett.com |

| Slow Addition | Glycol/Diol, TsCl, Base (e.g., Pyridine) | Kinetic control by maintaining a low concentration of the tosylating agent. | Improved control over stoichiometry. | jchemlett.com |

| Silver(I) Oxide | Glycol/Diol, TsCl, Ag₂O, KI | Intramolecular hydrogen bonding alters hydroxyl group acidity. | High yields and selectivity. | researchgate.net |

| Organotin Catalysis | Glycol/Diol, TsCl, Bu₂SnO, Base | Formation of a stannylene acetal intermediate that activates one hydroxyl group. | Well-established for vicinal diols. | google.com |

Derivatization of Carboxylic Acid Precursors to t-Butyl Esters

The other key functional group in the target molecule is the t-butyl ester. This group is widely used to protect carboxylic acids because it is stable under many reaction conditions, especially basic ones, but can be easily removed with acid. acsgcipr.org The direct Fischer esterification of a carboxylic acid with tert-butanol is often inefficient due to the tendency of the tertiary alcohol to eliminate and form isobutene under acidic conditions. organic-chemistry.org

Therefore, alternative methods are commonly employed. One classic approach involves the reaction of the carboxylic acid with isobutylene gas in the presence of a strong acid catalyst like sulfuric acid or trifluoromethane sulfonic acid. google.com Another widely used method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the esterification of the carboxylic acid with tert-butanol under mild conditions. organic-chemistry.orgcommonorganicchemistry.com More recent developments include the use of reagents like di-tert-butyl dicarbonate ((Boc)₂O) or 2-tert-butoxy-1-methylpyridinium triflate for tert-butylation. researchgate.netresearchgate.net

| Method | Key Reagents | Reaction Conditions | Key Features | Reference(s) |

| Isobutylene | Carboxylic Acid, Isobutylene, H₂SO₄ or TfOH | Low temperature (e.g., -7°C to -20°C) | Requires handling of isobutylene gas. | google.com |

| Steglich Esterification | Carboxylic Acid, t-BuOH, DCC, DMAP (cat.) | Mild, room temperature | Good for acid-labile substrates. | organic-chemistry.org |

| Di-tert-butyl dicarbonate | Carboxylic Acid, (Boc)₂O, Base (e.g., DMAP) | Mild | Co-product is t-butanol and CO₂. | researchgate.net |

Synthesis of the Triethylene Glycol (PEG3) Core Structure

Triethylene glycol (TEG) is the central scaffold of this compound. It is a colorless, odorless, and viscous liquid with the formula HOCH₂CH₂OCH₂CH₂OCH₂CH₂OH. wikipedia.org Commercially, it is produced as a co-product from the hydration of ethylene oxide. wikipedia.org

The TEG core provides critical properties to the final molecule. Its chain of ether linkages imparts flexibility and hydrophilicity, which is often desirable for linkers used in biological applications to improve the solubility of conjugated molecules. peptide.comcreativepegworks.com The hydroxyl groups at either end of the TEG molecule are the primary sites for chemical modification. coastalchem.com In the synthesis of the target molecule, one hydroxyl group is modified to introduce the tosylate, while the other is derivatized into the t-butyl ester-terminated chain. TEG and its derivatives are foundational building blocks in various fields, including the synthesis of plasticizers, dendrimers, and other functional polymers. servochem.com

Principles of Orthogonal Protecting Group Chemistry in this compound Synthesis

Orthogonal protection is a fundamental strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others. wikipedia.org This principle is crucial for synthesizing complex, multifunctional molecules like this compound. In this molecule, the two termini have distinct and non-interfering chemical reactivities. The tosyl group is not a protecting group but an excellent leaving group for nucleophilic substitution reactions. The t-butyl ester, conversely, is a protecting group for a carboxylic acid. acsgcipr.org

The "orthogonality" in this context means that:

The t-butyl ester can be selectively cleaved under acidic conditions without affecting the tosyl group. nih.gov

The tosyl group can be displaced by a nucleophile (e.g., an amine or thiol) under basic or neutral conditions without cleaving the t-butyl ester.

This dual and independent reactivity allows for a stepwise synthetic strategy where one end of the linker can be attached to a molecule via nucleophilic substitution, and then, in a separate step, the other end can be deprotected to reveal a carboxylic acid for further conjugation, for instance, through amide bond formation.

Role of the t-Butyl Ester as a Carboxylic Acid Protecting Group

The tert-butyl (t-butyl) ester is a widely employed protecting group for the carboxylic acid functionality for several key reasons:

Stability: It is highly stable under neutral and basic conditions, as well as towards many nucleophiles and reducing agents. acsgcipr.org This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected acid.

Steric Hindrance: The bulky t-butyl group sterically hinders the approach of nucleophiles to the ester's carbonyl carbon, preventing unwanted reactions like hydrolysis or aminolysis under basic conditions.

Facile Cleavage: Despite its stability, the t-butyl ester can be readily and cleanly removed under specific acidic conditions. acsgcipr.orgpearson.com

Acid-Catalyzed Deprotection Mechanisms and Applications of t-Butyl Esters

The removal of the t-butyl protecting group is typically achieved by treatment with a strong acid such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄). acsgcipr.org The deprotection mechanism proceeds via a pathway that takes advantage of the stability of the tertiary carbocation that is formed.

The mechanism involves the following steps:

Protonation of the ester's carbonyl oxygen by the acid, which increases the electrophilicity of the carbonyl carbon.

Cleavage of the bond between the oxygen and the tertiary carbon, which is the rate-determining step. This results in the formation of the carboxylic acid and a stable tert-butyl carbocation. acsgcipr.org

The tert-butyl cation is then neutralized, typically by losing a proton to form isobutylene, a volatile gas that can be easily removed from the reaction mixture. stackexchange.com

This selective deprotection reveals the free carboxylic acid, which can then be used in a variety of subsequent reactions. A primary application is in amide bond formation, where the newly deprotected carboxylic acid can be coupled with an amine, a cornerstone reaction in peptide synthesis and the construction of many bioconjugates. organic-chemistry.org

Analytical and Preparative Methodologies for Compound Isolation and Purity Assessment

The isolation and purity verification of this compound involve a multi-step process that leverages advanced chromatographic techniques for separation and sophisticated spectroscopic methods for structural confirmation and purity analysis. Commercial suppliers typically guarantee a purity of 98% or higher for this compound. labcompare.combroadpharm.com

Compound Isolation

Following its synthesis, this compound is typically isolated from the crude reaction mixture using preparative chromatography. The choice of method depends on the scale of the synthesis and the nature of the impurities.

Silica Gel Column Chromatography : This is a widely adopted technique for the purification of PEG derivatives. researchgate.net For compounds with similar polarity to this compound, a gradient elution system, often employing mixtures of ethyl acetate and hexane, is effective in separating the target molecule from starting materials and by-products. The high water-solubility of PEG derivatives can sometimes complicate traditional purification involving aqueous washes, making chromatography an essential step. researchgate.net

Preparative High-Performance Liquid Chromatography (HPLC) : For achieving very high purity, preparative RP-HPLC is a powerful tool. Methods have been developed for the gram-scale separation of tosylated PEG derivatives, demonstrating the scalability of this technique. acs.org

Gel Permeation Chromatography (GPC) : Also known as size-exclusion chromatography, GPC is particularly useful for separating PEGylated compounds from low-molecular-weight impurities or unreacted starting materials. nih.govcapes.gov.br

Purity Assessment and Structural Elucidation

A combination of chromatographic and spectroscopic methods is used to assess the purity and confirm the chemical structure of this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) : Analytical reverse-phase HPLC (RP-HPLC) is the standard for determining the purity of the final product. nih.govmdpi.com A C18 column is frequently used with a mobile phase gradient of acetonitrile and water to resolve the compound from any residual impurities. globethesis.com

| Table 1: Representative HPLC Parameters for Purity Analysis | |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | C18 |

| Mobile Phase | Acetonitrile / Water Gradient |

| Detector | Evaporative Light Scattering Detector (ELSD) acs.org or UV |

| Purity Standard | ≥98% labcompare.combroadpharm.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is indispensable for confirming the structural identity of the molecule. nih.govmdpi.com Both ¹H and ¹³C NMR are employed to ensure all parts of the compound are present and correctly assembled. nih.govcapes.gov.br Spectra are often recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). researchgate.netuc.pt

| Table 2: Typical ¹H NMR Chemical Shifts for this compound | |

| Assignment | Approximate Chemical Shift (δ, ppm) |

| t-Butyl Protons (-C(CH₃)₃) | 1.4 |

| Tosyl Methyl Protons (Ar-CH₃) | 2.47 researchgate.net |

| PEG Backbone Protons (-OCH₂CH₂O-) | 3.5-3.7 |

| Methylene Protons adjacent to Tosyl group (-CH₂OTs) | 4.07 researchgate.net |

| Aromatic Protons (Tosyl group) | 7.2-7.8 researchgate.net |

| Table 3: Typical ¹³C NMR Chemical Shifts for this compound | |

| Assignment | Approximate Chemical Shift (δ, ppm) |

| PEG Backbone Carbons | ~70 |

| t-Butyl Quaternary Carbon (-C (CH₃)₃) | ~80 |

| t-Butyl Methyl Carbons (-C(C H₃)₃) | ~28 |

| Tosyl Methyl Carbon | ~21 |

| Aromatic Carbons (Tosyl group) | 127-145 |

| Ester Carbonyl Carbon (-C =O) | ~170 |

Reaction Chemistry and Mechanistic Investigations of Tos-peg3-t-butyl Ester

Elucidation of Tosyl Group Reactivity in Nucleophilic Substitution Reactions

The tosyl (p-toluenesulfonyl) group is a key reactive site in Tos-PEG3-t-butyl ester, rendering the terminal carbon of the polyethylene glycol (PEG) chain susceptible to nucleophilic attack. broadpharm.com This reactivity is fundamental to its utility as a chemical linker.

Kinetics and Thermodynamics of SN2-Type Reactions with Diverse Nucleophiles

The reaction of this compound with nucleophiles predominantly follows a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. masterorganicchemistry.com The reaction proceeds via a backside attack on the carbon atom bearing the tosylate group, leading to an inversion of configuration at this center. masterorganicchemistry.com

While specific kinetic and thermodynamic data for the reaction of this compound with a wide array of nucleophiles are not extensively documented in publicly available literature, the general principles of SN2 reactions provide a framework for understanding its reactivity. The rate of reaction is influenced by several factors, including the strength of the nucleophile, the solvent, and steric hindrance at the reaction center. wikipedia.orglscollege.ac.in

Table 1: General Reactivity Trends for SN2 Reactions of this compound

| Nucleophile Type | Relative Reactivity | Notes |

| Thiols (RS⁻) | High | Thiols are excellent nucleophiles for tosylates. |

| Amines (RNH₂) | Moderate to High | Primary amines react readily; reactivity depends on basicity and steric bulk. |

| Alkoxides (RO⁻) | Moderate | Used in ether synthesis; basicity can lead to competing elimination reactions. |

| Halides (I⁻, Br⁻, Cl⁻) | Moderate to Low | Reactivity follows the order I⁻ > Br⁻ > Cl⁻. |

| Hydroxide (OH⁻) | Low | Often leads to a mixture of substitution and elimination products. |

This table presents generalized reactivity trends based on established principles of SN2 reactions and may not reflect precise quantitative differences for this compound.

The thermodynamics of these reactions are generally favorable, driven by the formation of a stable tosylate anion as the leaving group. The tosylate anion is well-stabilized by resonance, making it a very good leaving group and thus lowering the activation energy of the reaction. pitt.edu

Synthetic Transformations via Amine, Thiol, and Hydroxyl Displacements

The reactivity of the tosyl group allows for the facile introduction of various functional groups through nucleophilic displacement.

Amine Displacement: Primary and secondary amines readily react with this compound to form the corresponding amine-terminated PEG derivatives. mdpi.com This reaction is a cornerstone for conjugating the PEG linker to biomolecules containing free amine groups, such as proteins and peptides. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, often in the presence of a non-nucleophilic base to neutralize the p-toluenesulfonic acid byproduct. mdpi.com

Thiol Displacement: Thiols are potent nucleophiles that react efficiently with tosylates to form stable thioether linkages. vulcanchem.com The reaction of this compound with a thiol-containing molecule, such as a cysteine residue in a protein or a synthetic thiol-modified substrate, proceeds under mild conditions to yield the corresponding thioether-functionalized PEG linker. broadpharm.com

Hydroxyl Displacement (Williamson Ether Synthesis): The displacement of the tosylate by an alkoxide, generated from an alcohol, is a classic Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction allows for the formation of an ether bond, linking the PEG moiety to an alcohol. The reaction is typically performed by first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the more nucleophilic alkoxide, which then displaces the tosylate group. masterorganicchemistry.com The choice of solvent is crucial, with polar aprotic solvents being preferred to solvate the alkoxide without hindering its nucleophilicity. wikipedia.org

Table 2: Representative Synthetic Transformations of the Tosyl Group

| Nucleophile | Product Functional Group | General Reaction Conditions | Potential Applications |

| Primary Amine (R-NH₂) | Secondary Amine | Polar aprotic solvent (e.g., DMF), base (e.g., Et₃N) | Bioconjugation to proteins/peptides |

| Thiol (R-SH) | Thioether | Polar aprotic solvent (e.g., DMF), base (e.g., Et₃N) | Surface modification of gold, conjugation to cysteine residues |

| Alcohol (R-OH) / Alkoxide (R-O⁻) | Ether | Strong base (e.g., NaH) followed by reaction in a polar aprotic solvent (e.g., THF) | Synthesis of custom PEGylated molecules |

Comparative Analysis of Tosylate vs. Other Leaving Groups in PEG Linkers

The choice of leaving group is critical in designing PEG linkers for specific applications. Tosylate is a member of the sulfonate ester family, which are all excellent leaving groups.

Table 3: Comparison of Tosylate with Other Common Leaving Groups in PEG Linkers

| Leaving Group | Abbreviation | Relative Reactivity | Stability of Leaving Group | Notes |

| Triflate | -OTf | Very High | Very High | Extremely reactive, can be less stable for storage. |

| Tosylate | -OTs | High | High | Good balance of reactivity and stability, widely used. libretexts.org |

| Mesylate | -OMs | High | High | Reactivity is comparable to or slightly higher than tosylate. mdpi.com |

| Halides (I, Br, Cl) | -I, -Br, -Cl | Moderate | Moderate to Good | Reactivity order: I > Br > Cl. Less reactive than sulfonates. wikipedia.org |

Triflate is generally more reactive than tosylate due to the strong electron-withdrawing effect of the trifluoromethyl group, which makes the triflate anion an even more stable leaving group. Mesylate has reactivity comparable to tosylate and is sometimes preferred due to its smaller size. mdpi.com Halides are also used as leaving groups in PEGylation chemistry but are generally less reactive than sulfonate esters. wikipedia.org The excellent leaving group ability of the tosylate in this compound, combined with its good stability, makes it a versatile and reliable choice for a wide range of nucleophilic substitution reactions. libretexts.org

Chemical Transformations of the t-Butyl Ester Moiety

The t-butyl ester group in this compound serves as a protecting group for a carboxylic acid. This protecting group is stable under many reaction conditions used to modify the tosyl end of the molecule but can be selectively removed or transformed when desired.

Selective Hydrolysis Pathways for Carboxylic Acid Generation

The t-butyl ester can be hydrolyzed to the corresponding carboxylic acid under specific conditions. This deprotection is a key step in applications where a free carboxylic acid is required for subsequent coupling reactions, for example, with an amine to form an amide bond.

Acid-Catalyzed Hydrolysis: The most common method for the deprotection of t-butyl esters is treatment with a strong acid. Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), are highly effective. nih.gov The mechanism involves protonation of the ester oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched. This method is generally clean and efficient. Aqueous solutions of strong acids like hydrochloric acid can also be used.

Base-Catalyzed Hydrolysis: While possible, the saponification of t-butyl esters with bases like sodium hydroxide is generally much slower and requires more forcing conditions compared to other alkyl esters due to the steric hindrance of the t-butyl group.

Table 4: Conditions for Hydrolysis of the t-Butyl Ester

| Hydrolysis Pathway | Reagents and Conditions | Product | Notes |

| Acid-Catalyzed | Trifluoroacetic acid (TFA) in dichloromethane (DCM), room temperature. | Carboxylic Acid | Highly efficient and common method. nih.gov |

| Acid-Catalyzed | Aqueous HCl, elevated temperature. | Carboxylic Acid | Effective, but may require harsher conditions. |

| Clay-Catalyzed | Montmorillonite KSF clay in refluxing acetonitrile. | Carboxylic Acid | A mild and selective method compatible with many other functional groups. researchgate.net |

Transesterification and Amidation Reactions of the t-Butyl Ester

While hydrolysis is the most common transformation, the t-butyl ester can also undergo other reactions.

Transesterification: The conversion of the t-butyl ester to other esters can be achieved through transesterification. This typically requires a catalyst due to the lower reactivity of the t-butyl ester. For instance, iron-salen complexes have been shown to catalyze the transesterification of various esters with alcohols, including the formation of t-butyl esters from methyl esters and tert-butyl alcohol. google.com The reverse reaction, converting a t-butyl ester to a different ester, can also be facilitated by specific catalysts, often under conditions that favor the removal of the more volatile tert-butanol. organic-chemistry.org

Amidation: Direct amidation of the t-butyl ester with an amine is generally challenging. However, methods have been developed to facilitate this transformation. One approach involves the in situ generation of a more reactive intermediate, such as an acid chloride. For example, the reaction of t-butyl esters with α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst generates an acid chloride intermediate that readily reacts with amines to form amides in high yields. organic-chemistry.org Alternatively, specific catalysts, such as those based on iron(III) chloride, have been reported for the direct amidation of esters, including t-butyl esters, under solvent-free conditions. mdpi.com Amide bond formation can also be achieved after hydrolysis of the t-butyl ester to the carboxylic acid, which is then activated with a coupling agent like HATU before reaction with an amine. medchemexpress.combroadpharm.com

Strategic Exploitation of Differential Reactivity: Orthogonal Functional Group Manipulations

The synthetic utility of this compound is rooted in the distinct reactivity of its terminal functional groups: a tosyl (p-toluenesulfonyl) group and a tert-butyl (t-butyl) ester. This differential reactivity enables orthogonal, or selective, chemical manipulations, allowing one group to be reacted while the other remains intact under the same conditions. This strategy is fundamental in multi-step syntheses, such as in the construction of complex bioconjugates or Proteolysis Targeting Chimeras (PROTACs). vulcanchem.com

The tosyl group functions as an excellent leaving group in nucleophilic substitution reactions, particularly SN2 reactions. masterorganicchemistry.com It can be readily displaced by a wide range of nucleophiles, including amines, thiols, and azides, to form stable covalent bonds. chemicalbook.comvulcanchem.com This reaction proceeds efficiently while leaving the t-butyl ester group unaffected, as the ester is highly stable under the typically neutral or basic conditions used for nucleophilic substitution. arkat-usa.org

Conversely, the t-butyl ester serves as a robust protecting group for a carboxylic acid moiety. It is characterized by its high stability under basic and nucleophilic conditions but is labile to acid. arkat-usa.orgresearchgate.net This allows for the selective deprotection of the carboxylic acid using acidic reagents like trifluoroacetic acid (TFA) or under milder, chemoselective conditions such as with montmorillonite clay or silica gel. researchgate.netresearchgate.net This deprotection can be performed without disturbing a linkage previously formed at the tosyl site. Once deprotected, the newly revealed carboxylic acid becomes available for subsequent conjugation, commonly forming an amide bond with a primary amine in the presence of activating agents like EDC or HATU. broadpharm.commedchemexpress.com

This orthogonal protection scheme allows for a sequential and controlled approach to synthesis. A typical strategy involves first reacting the tosyl group with a chosen nucleophile, followed by purification of the intermediate. In the second step, the t-butyl ester is cleaved under acidic conditions to expose the carboxylic acid, which can then be coupled to another molecule. This stepwise approach is critical for creating well-defined, complex molecular architectures. vulcanchem.com

Table 1: Orthogonal Reaction Strategies for this compound

| Functional Group | Reaction Type | Reagents & Conditions | Result | Stability of Other Group |

| Tosyl (OTs) | Nucleophilic Substitution (SN2) | Primary amines (R-NH₂), Thiols (R-SH), Azides (R-N₃) in a suitable solvent (e.g., DMF, acetonitrile). | Displacement of the tosyl group and formation of a C-N, C-S, or C-N₃ bond. | t-Butyl ester is stable. |

| t-Butyl Ester | Acid-catalyzed Deprotection (Hydrolysis) | Trifluoroacetic acid (TFA) in dichloromethane (DCM); Montmorillonite KSF clay in refluxing acetonitrile. researchgate.net | Cleavage of the t-butyl group to yield a terminal carboxylic acid (-COOH). | The product of the tosyl substitution (e.g., amine, sulfide) is generally stable. |

Applications of Tos-peg3-t-butyl Ester in Advanced Bioconjugation Strategies

Conceptual Design and Rational Selection of PEG-Based Bioconjugation Reagents

The development of effective bioconjugates, such as antibody-drug conjugates (ADCs) or PEGylated proteins, hinges on the thoughtful design of the linker connecting the molecular components. nih.gov Polyethylene glycol (PEG) has become a cornerstone in this field due to its desirable properties. chempep.com

Core Properties of PEG Linkers:

Biocompatibility: PEG is generally non-toxic and elicits minimal immune responses, making it suitable for in vivo applications. chempep.comidosi.org

Flexibility: The PEG chain is flexible, providing conformational freedom and minimizing steric hindrance between the conjugated partners. chempep.com

Pharmacokinetic Modulation: PEGylation can increase the hydrodynamic size of a molecule, which reduces its clearance by the kidneys and prolongs its circulation time in the body. chempep.comucl.ac.be

The rational selection of a PEG-based reagent involves considering several key parameters, as detailed in the table below.

| Linker Characteristic | Rationale for Selection | Relevant Applications |

| Functionality | Determines the conjugation chemistry. Monofunctional PEGs are used for surface modification, while heterobifunctional PEGs (like Tos-PEG3-t-butyl ester) allow for sequential, directed conjugation. purepeg.com | PEGylation, ADCs, PROTACs, Surface Functionalization. biochempeg.com |

| Molecular Weight/Length | Influences the pharmacokinetic properties, solubility, and spacing between conjugated molecules. The length of the linker is critical for achieving the optimal biological activity and binding affinity. nih.govpharmtech.comnih.gov | Drug Delivery, Protein-Small Molecule Conjugates, Hydrogels. nih.gov |

| Architecture | Can be linear, branched, or Y-shaped. Branched structures may offer enhanced stability and a greater degree of steric shielding. pharmtech.com | PEGylation, Drug Delivery Scaffolds. |

This compound is a discrete, monodisperse PEG (dPEG) reagent, meaning it has a precise, fixed molecular weight rather than a range. biochempeg.com This uniformity is crucial for producing homogeneous conjugates with predictable properties. Its design as a heterobifunctional linker—possessing a reactive tosyl group and a protected carboxyl group—is deliberate, enabling controlled, stepwise conjugation strategies. invivochem.combroadpharm.com

Directed Bioconjugation via Tosyl Group Reactivity

The tosyl (p-toluenesulfonyl) group is a key functional component of the linker, serving as an excellent leaving group in nucleophilic substitution reactions. chemistrysteps.comwikipedia.org In organic synthesis, alcohols are often converted to tosylates to enhance their reactivity. ucalgary.caucalgary.cacsbsju.edu This is because the tosylate anion is a very stable, resonance-stabilized species, making its displacement by a nucleophile highly favorable. ucalgary.ca This principle is leveraged in bioconjugation to covalently link the PEG spacer to various biomolecules under controlled, often mild conditions. glenresearch.comresearchgate.net

The general reaction involves the attack of a nucleophile (Nu:) on the carbon atom adjacent to the tosylate group, leading to the displacement of the tosylate and the formation of a new covalent bond. wikipedia.org

Reaction Scheme: R-OTs + Nu: → R-Nu + TsO⁻

This reactivity allows for the directed attachment of the this compound to specific sites on proteins, nucleic acids, and other molecules possessing nucleophilic functional groups. glenresearch.comresearchgate.net

Proteins and peptides are rich in nucleophilic amino acid side chains, which serve as primary targets for modification with tosyl-activated reagents.

The side chain of the amino acid lysine contains a primary amine (-NH2), which is a potent nucleophile. This amino group can react with the tosyl group of this compound in a nucleophilic substitution reaction, forming a stable secondary amine linkage. ucl.ac.beresearchgate.net This alkylation reaction is a common strategy for PEGylating proteins. ucl.ac.bechemrxiv.org The reaction's selectivity for specific lysine residues can often be controlled by factors such as pH and the solvent accessibility of the residue on the protein's surface. ucl.ac.bechemrxiv.org

The thiol (sulfhydryl, -SH) group on the side chain of cysteine is one of the most reactive nucleophiles in proteins. ucl.ac.be It can readily displace the tosyl group to form a stable thioether bond. glenresearch.comresearchgate.net The specific and high reactivity of cysteine thiols makes them ideal targets for site-specific bioconjugation. ucl.ac.be Genetic engineering techniques are often employed to introduce cysteine residues at specific locations within a protein sequence, allowing for precise control over the site of PEGylation. ucl.ac.be

| Nucleophilic Residue | Functional Group | Resulting Linkage with Tos-PEG linker |

| Lysine | Primary Amine (-NH₂) | Secondary Amine |

| Cysteine | Thiol (-SH) | Thioether |

The tosyl group's reactivity is also exploited in the functionalization of synthetic DNA and RNA. glenresearch.com Researchers have developed methods using a "Universal Tosyl Phosphoramidite" to introduce a tosyl group at the 3' or 5' terminus of an oligonucleotide during solid-phase synthesis. glenresearch.com The resulting tosyl-modified oligonucleotide can then be conjugated to other molecules. For instance, the tosyl group can be displaced by nucleophiles like amines or thiols on antibodies or other proteins, creating well-defined oligonucleotide-protein conjugates. glenresearch.com This strategy has been used to attach oligonucleotides to gold nanoparticles for use in bio-assay systems. glenresearch.com Similarly, linkers like Tos-PEG3 can be used to create solid supports for the synthesis of 3'-modified oligonucleotides. biochempeg.com

This compound is a valuable tool for modifying small molecules and ligands, particularly in the development of sophisticated therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). biochempeg.cominvivochem.com A PROTAC is a heterobifunctional molecule that typically consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. invivochem.com

The this compound serves as a PEG-based PROTAC linker. biochempeg.com Its tosyl end allows for covalent attachment to a functional group on one of the ligands, while the t-butyl ester protects a carboxylic acid. This acid can be deprotected in a subsequent step (typically under acidic conditions) to allow for coupling to the second ligand, completing the synthesis of the PROTAC. invivochem.combroadpharm.combroadpharm.com

The length and composition of the PEG linker are critical, as they determine the spatial orientation of the two ligands, which in turn affects the stability and efficiency of the ternary complex (Target Protein-PROTAC-E3 Ligase) and the subsequent degradation of the target protein. nih.gov By conjugating a small molecule inhibitor to a larger protein scaffold via a PEG linker, it is also possible to modulate the inhibitor's binding affinity and isoform specificity. nih.gov

Conjugation to Lysine Residues of Proteins and Peptides

Derivatization of Oligonucleotides and Nucleic Acid Constructs

Role in the Precision Synthesis of Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine a monoclonal antibody's specificity with a potent cytotoxic payload, connected by a chemical linker. huatengsci.combiochempeg.com The linker's design is critical, influencing the ADC's stability, solubility, and the mechanism of payload release. huatengsci.combiochempeg.com

Short, hydrophilic PEG spacers, such as the one in this compound, are increasingly incorporated into ADC linker designs to address the hydrophobicity of many cytotoxic payloads. rsc.orgadcreview.com This enhanced hydrophilicity helps to prevent aggregation and improve the pharmacokinetic properties of the final ADC. biochempeg.comrsc.org The presence of a PEG spacer can increase the drug-to-antibody ratio (DAR) without causing the aggregation issues often seen with purely hydrophobic linkers. huatengsci.comadcreview.com

The synthesis of an ADC using a building block like this compound would involve a multi-step process. First, the tosyl group would be displaced by a nucleophile on the payload or another part of the linker construct. Following this, the t-butyl ester would be deprotected to reveal a carboxylic acid. This acid can then be activated and reacted with an amine on the antibody, such as a lysine residue, to form a stable amide bond, thus completing the conjugation. This strategic use of protecting groups and reactive ends allows for the precise and controlled assembly of the ADC.

For example, the ADC Trodelvy (sacituzumab govitecan) utilizes a cleavable linker that incorporates a short PEG unit to enhance the solubility of the payload, SN-38. huatengsci.combiochempeg.com While not a direct application of this compound, this illustrates the established principle of using short PEG spacers in clinically approved ADCs. The use of defined, monodisperse PEG linkers, as opposed to polydisperse polymers, is crucial for creating homogeneous ADCs with consistent properties. rsc.org

Integration into Proteolysis-Targeting Chimeras (PROTACs) and Molecular Glues

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins. biocompare.comrsc.org These bifunctional molecules consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. biocompare.combiochempeg.com Molecular glues are smaller molecules that induce the interaction between an E3 ligase and a target protein without the distinct ligand-linker-ligand structure. bmglabtech.com

Linker Design Paradigm for E3 Ligase Recruiters and Target Proteins

The linker in a PROTAC is not merely a spacer but a critical determinant of the molecule's efficacy. biochempeg.com Its length, rigidity, and composition influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. biocompare.comacs.org PEG-based linkers are the most commonly used type in PROTAC design, with over half of reported PROTACs incorporating them. biochempeg.com

The advantages of using PEG linkers, derivable from precursors like this compound, in PROTACs include:

Modulation of Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for achieving the correct orientation and proximity between the E3 ligase and the target protein for efficient ubiquitination. rsc.orgjenkemusa.com

Facilitated Synthesis: Bifunctional PEG linkers allow for the rapid and systematic assembly of PROTAC libraries with varying linker lengths and attachment points, accelerating the optimization process. biochempeg.com

The most frequently recruited E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). bmglabtech.comnih.gov The design of the linker must accommodate the specific structural requirements of the binding pockets of both the target protein and the chosen E3 ligase.

Synthesis and Evaluation of this compound-Derived PROTAC Linkers

This compound serves as a versatile starting material for the synthesis of PROTAC linkers. invivochem.combiochempeg.comchemsrc.com A typical synthetic route involves reacting the tosyl end of the molecule with a nucleophilic handle on either the target protein ligand or the E3 ligase ligand. Subsequently, the t-butyl ester is hydrolyzed to a carboxylic acid. This acid is then coupled to the other ligand, completing the PROTAC structure.

The evaluation of a new PROTAC involves a series of biochemical and cellular assays to determine its effectiveness.

| Parameter | Description | Typical Assay | Relevance of PEG3 Linker |

| Binding Affinity | Measures how strongly the PROTAC binds to the target protein and the E3 ligase independently. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | The linker itself does not directly participate in binding, but its presence should not sterically hinder the ligands. |

| Ternary Complex Formation | Assesses the ability of the PROTAC to bring the target protein and E3 ligase together. | Fluorescence Polarization (FP), Time-Resolved Fluorescence Energy Transfer (TR-FRET) | The linker's length and flexibility are critical for stable complex formation. rsc.org |

| Target Degradation | Quantifies the reduction in the level of the target protein within cells. | Western Blot, In-Cell Western, Mass Spectrometry | The primary endpoint. Linker composition directly impacts degradation efficiency (DC₅₀) and maximal degradation (Dₘₐₓ). |

| Cellular Potency | Measures the concentration of PROTAC required to achieve a desired biological effect (e.g., 50% inhibition of cell growth, GI₅₀). | Cell Viability Assays (e.g., MTT, CellTiter-Glo) | Reflects the combined effects of permeability, target binding, and degradation. The linker's properties influence all these factors. biochempeg.comjenkemusa.com |

Table 1: Key Parameters for Evaluating PROTAC Efficacy.

Research has shown that systematic variation of PEG linker length is a key strategy for optimizing PROTAC potency. biochempeg.comacs.org A linker derived from this compound provides a specific length that can be compared against shorter (PEG2) or longer (PEG4, PEG5, etc.) versions to find the optimal distance for a given target-ligase pair. acs.org

Surface Functionalization and Engineering of Biomaterials

The surface properties of biomaterials, especially nanoparticles, are critical for their performance in biological systems. Unmodified surfaces are often recognized by the immune system, leading to rapid clearance and limiting their therapeutic or diagnostic potential. frontiersin.orgtstu.ru Surface functionalization with molecules like polyethylene glycol, a process known as PEGylation, is a widely adopted strategy to overcome these challenges. frontiersin.orgfrontiersin.org

Covalent Modification of Nanoparticle Surfaces for Enhanced Biocompatibility

This compound is an ideal reagent for the covalent attachment of short PEG chains to the surface of biomaterials, such as nanoparticles. tstu.ruresearchgate.net This modification imparts several beneficial properties:

Reduced Protein Adsorption: The hydrophilic PEG chains create a protective "stealth" layer that minimizes the non-specific adsorption of proteins (opsonization), which is the first step in recognition by the mononuclear phagocyte system. frontiersin.orgnih.gov

Improved Colloidal Stability: PEGylation prevents the aggregation of nanoparticles in physiological solutions, ensuring they remain dispersed and active. frontiersin.org

Enhanced Biocompatibility: By masking the nanoparticle surface, PEGylation reduces immunogenicity and cytotoxicity. frontiersin.orgresearchgate.net Studies have shown that PEG-coated nanoparticles exhibit significantly higher cell viability compared to their uncoated counterparts. nih.gov

The covalent modification process using this compound would typically involve reacting a nucleophilic group on the nanoparticle surface (e.g., an amine or thiol) with the tosyl group. This forms a stable, covalent bond. The t-butyl ester group can then be deprotected to expose a carboxylic acid, which can be used for further functionalization, such as attaching targeting ligands or imaging agents. bocsci.com

| Nanoparticle Type | Surface Group | Reaction with this compound | Benefit of PEGylation |

| Gold Nanoparticles | Thiol (-SH) | Nucleophilic displacement of tosyl group | Improved stability and biocompatibility. tstu.ru |

| Silica Nanoparticles | Amine (-NH₂) | Nucleophilic displacement of tosyl group | Enhanced cell fusion capability and biocompatibility. tstu.runih.gov |

| Polymeric Nanoparticles (e.g., PLGA) | Amine (-NH₂) or Hydroxyl (-OH) | Nucleophilic displacement of tosyl group | Reduced protein adsorption and altered surface charge. nih.gov |

| Iron Oxide Nanoparticles | Amine (-NH₂) | Nucleophilic displacement of tosyl group | Increased stability and biocompatibility. frontiersin.org |

Table 2: Examples of Nanoparticle Functionalization using PEG Linkers.

Development of Bio-inert Coatings and Biosensing Platforms

The ability of PEG to resist non-specific protein adsorption makes it an excellent material for creating bio-inert coatings on medical devices and implants. A surface modified with linkers like this compound can prevent biofouling, which is the undesirable accumulation of microorganisms, cells, and proteins on a surface.

Contributions of Tos-peg3-t-butyl Ester to Pharmaceutical and Biomedical Research

Modulation of Pharmacological Profiles through PEGylation

PEGylation, the process of attaching PEG chains to molecules, is a widely employed strategy to improve the pharmacological properties of therapeutic agents. Tos-PEG3-t-butyl ester serves as a valuable reagent in this process, enabling the covalent attachment of a discrete PEG3 linker to biomolecules.

The conjugation of therapeutic molecules with PEG linkers like this compound can significantly alter their pharmacokinetic profiles. The hydrophilic nature of the PEG chain increases the hydrodynamic volume of the conjugated therapeutic, which can lead to reduced renal clearance and, consequently, a prolonged systemic circulation time. This extended presence in the bloodstream can enhance the therapeutic's opportunity to reach its target site. Furthermore, modifying the surface of nanoparticles with PEG derivatives can help to reduce protein adsorption, which in turn can increase their circulation time in the body. bocsci.com

A major challenge in the development of protein-based therapeutics and other biologics is their potential to elicit an immune response. PEGylation can effectively mask the epitopes on the therapeutic molecule that are recognized by the immune system, thereby reducing its immunogenicity. axispharm.com By creating a hydrophilic shield around the therapeutic, the PEG linker can sterically hinder the binding of antibodies and other components of the immune system. This attenuation of the immune response can lead to improved safety and efficacy of the therapeutic agent. bocsci.comaxispharm.com

Impact on Systemic Circulation and Biodistribution

Advancement of Controlled and Targeted Drug Delivery Systems

The unique chemical functionalities of this compound make it an ideal component for the design of sophisticated drug delivery systems. Its application is crucial in the development of prodrugs and polymer-drug conjugates aimed at optimizing therapeutic outcomes. biochempeg.combiochempeg.combiochempeg.combocsci.com

This compound can be utilized to create prodrugs, which are inactive or less active precursors of a drug that are converted into the active form in the body. The t-butyl ester group can be cleaved under specific acidic conditions, allowing for the controlled release of the active drug. This feature is particularly advantageous for designing drug delivery systems that release their payload in the acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes. The rate of this cleavage, and thus the drug release kinetics, can be fine-tuned by modifying the chemical environment around the ester bond.

The tosyl group of this compound readily reacts with nucleophilic groups such as amines and thiols present on drug molecules or targeting ligands. broadpharm.com This allows for the straightforward synthesis of polymer-drug conjugates. These conjugates benefit from the properties imparted by the PEG linker, including increased solubility and stability. axispharm.com For instance, poorly soluble drugs can be conjugated to PEG to enhance their bioavailability. axispharm.com Furthermore, the linker can be used to attach a targeting moiety to the drug, directing it to specific cells or tissues and thereby enhancing its efficacy while minimizing off-target effects.

Formulation of Prodrugs and Release Kinetics Optimization

Application in Nanomedicine for Enhanced Therapeutic Delivery

In the field of nanomedicine, this compound and similar PEG derivatives are instrumental in the surface modification of nanoparticles. bocsci.com This PEGylation of nanoparticles, such as liposomes, micelles, and metallic nanoparticles, offers several advantages for therapeutic delivery. bocsci.com

The hydrophilic PEG layer on the nanoparticle surface creates a "stealth" effect, reducing recognition and uptake by the reticuloendothelial system (RES). This leads to a longer circulation half-life, allowing for greater accumulation of the nanoparticles at the target site through the enhanced permeability and retention (EPR) effect, particularly in tumors. The functional groups of the PEG linker can also be used to attach targeting ligands to the nanoparticle surface, further improving their specificity for diseased tissues. bocsci.com

Below is an interactive table summarizing the key applications of this compound in pharmaceutical and biomedical research:

| Application Area | Specific Use | Key Benefit |

| PEGylation | Modification of therapeutic proteins and peptides | Reduced immunogenicity, prolonged circulation time |

| Drug Delivery | Formulation of prodrugs | Controlled release in acidic environments |

| Drug Delivery | Creation of polymer-drug conjugates | Enhanced solubility and stability of drugs |

| Nanomedicine | Surface modification of nanoparticles | "Stealth" effect, targeted delivery |

Incorporation into Polymeric Micelles and Liposomal Formulations

The development of effective drug delivery systems is a cornerstone of modern medicine, aiming to enhance the therapeutic efficacy of drugs while minimizing side effects. mdpi.com Polymeric micelles and liposomes are two such systems that have shown immense promise. The incorporation of polyethylene glycol (PEG) derivatives, such as this compound, into these nanocarriers is a critical strategy for improving their performance. mdpi.comaxispharm.com

The process of attaching PEG chains to a molecule or nanoparticle, known as PEGylation, confers several advantageous properties. mdpi.comnih.gov The hydrophilic and biocompatible nature of the PEG chain creates a "stealth" effect, enabling nanoparticles to evade the body's immune system and prolonging their circulation time in the bloodstream. mdpi.comnih.gov This extended circulation increases the likelihood of the drug reaching its target site.

This compound serves as a valuable tool in the construction of these advanced drug delivery vehicles. Its structure features a short, discrete PEG3 linker, which provides hydrophilicity and flexibility. invivochem.combroadpharm.com One end of the molecule contains a tosyl (Tos) group, which is an excellent leaving group for nucleophilic substitution reactions. invivochem.combroadpharm.com This allows for the covalent attachment of the PEG linker to various molecules, including the components of polymeric micelles and liposomes. The other end features a t-butyl ester group, which acts as a protecting group for a carboxylic acid. invivochem.combroadpharm.com This protecting group can be removed under acidic conditions to reveal the carboxylic acid, which can then be used for further conjugation or to impart pH-sensitivity to the delivery system.

While specific research detailing the use of this compound in polymeric micelles is not extensively documented in publicly available literature, the principles of its application can be inferred from the well-established field of PEGylation. Amphiphilic block copolymers, which self-assemble into micelles in aqueous environments, can be synthesized or modified using linkers like this compound to introduce desired functionalities. cmu.edu

Similarly, in liposomal formulations, this compound can be used to anchor the PEG chains to the lipid bilayer. This is typically achieved by reacting the tosyl group with a suitable functional group on a lipid molecule. The resulting PEGylated liposomes exhibit enhanced stability and prolonged circulation half-life. biochempeg.com The first FDA-approved PEGylated nanoparticle, Doxil®, a liposomal formulation of doxorubicin, demonstrated a significant increase in drug bioavailability, underscoring the importance of PEGylation in liposomal drug delivery. nih.gov

Strategies for Sustained Release and Compartmentalized Delivery

A major goal in drug delivery is to achieve sustained release of the therapeutic agent over an extended period, maintaining a therapeutic concentration at the target site while reducing the frequency of administration. This compound can contribute to the design of such systems. The t-butyl ester group, in particular, can be exploited to create prodrugs or delivery systems that release the active drug in response to specific physiological conditions, such as the acidic environment of a tumor. nih.gov

The development of prodrugs with ester promoieties that offer improved stability and targeted delivery is an active area of research. nih.gov For instance, studies on other t-butyl ester-containing prodrugs have shown enhanced metabolic stability and preferential accumulation in tumor tissues. nih.gov The cleavage of the t-butyl ester under acidic conditions releases the active drug, providing a mechanism for targeted and sustained release.

Compartmentalized delivery, where a drug is localized to a specific tissue or organ, can also be facilitated by the properties of this compound. By incorporating this linker into nanoparticles, researchers can tailor the surface properties of the delivery system to interact with specific biological targets. The hydrophilic PEG spacer helps to reduce non-specific interactions and protein adsorption, which can otherwise lead to rapid clearance of the nanoparticles from the body. bocsci.com

Cross-Linking Reagent in the Fabrication of Hydrogels and Polymer Networks

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for a variety of biomedical applications, including tissue engineering and controlled drug release. nih.govbocsci.com The formation of a stable hydrogel requires the cross-linking of polymer chains. nih.gov

This compound, with its reactive tosyl group, can act as a cross-linking agent. invivochem.combroadpharm.com The tosyl group can react with nucleophiles, such as amines or thiols, present on polymer backbones to form stable covalent bonds, leading to the formation of a cross-linked hydrogel network. broadpharm.com The use of PEG-based cross-linkers is advantageous as it imparts the favorable properties of PEG, such as hydrophilicity and biocompatibility, to the hydrogel matrix. bocsci.com

The bifunctional nature of this compound allows for the creation of hydrogels with tunable properties. The length of the PEG3 spacer influences the mesh size of the hydrogel network, which in turn affects its swelling behavior and the diffusion of encapsulated molecules. The t-butyl ester group can be deprotected to introduce carboxylic acid moieties within the hydrogel structure, which can be used for further functionalization or to create pH-responsive hydrogels.

While specific data on hydrogels fabricated using this compound is limited, the general principles of using PEG-based cross-linkers are well-established. For example, polyethylene glycol diacrylate is commonly used to form hydrogels through free radical polymerization. bocsci.com Similarly, other PEG derivatives with reactive end groups are employed in enzyme-catalyzed cross-linking and other methods to create hydrogels with specific properties for various biomedical applications. bocsci.com

Emerging Research Directions and Analytical Advancements

Rational Design and Synthesis of Next-Generation Tos-PEG3-t-butyl ester Analogs

The rational design of novel linker molecules is a cornerstone of modern bioconjugation and drug delivery. Starting from a basic structure like this compound, researchers are systematically modifying its components—the PEG spacer and the reactive end groups—to create advanced analogs with tailored properties for specific applications, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

Exploration of Varied PEG Chain Lengths and Architectures (e.g., branched structures)

The length and architecture of the PEG chain are critical determinants of a bioconjugate's physicochemical and pharmacological properties. creativepegworks.com

PEG Chain Length: The number of ethylene oxide units in the PEG linker significantly influences solubility, circulation half-life, and biological interactions. creativepegworks.com Varying the chain length allows for precise spatial control between the conjugated molecules. precisepeg.com For instance, studies on nanoparticle drug delivery systems have shown that optimizing PEG chain length is crucial for efficacy; a longer chain can enhance "stealth" properties and circulation time, but excessive length can also compromise targeting efficiency by shielding the targeting ligand. mdpi.comnih.gov Research has shown that even small changes in PEG length can impact tumor inhibition and cellular uptake. mdpi.com For analogs of this compound, this involves synthesizing linkers with fewer or more than three PEG units to fine-tune the pharmacokinetic profile of the final conjugate. dovepress.com

Branched Architectures: Moving beyond simple linear chains, researchers are increasingly exploring branched and multi-arm PEG structures. bocsci.com Branched PEG linkers, which feature multiple PEG arms extending from a central core, offer several advantages over their linear counterparts. bocsci.combroadpharm.com They can increase the payload capacity in ADCs, allowing for a higher drug-to-antibody ratio (DAR) without necessarily impairing the antibody's function. broadpharm.comaxispharm.com Furthermore, branched structures can improve the solubility of hydrophobic molecules and reduce aggregation. axispharm.com Multi-arm PEGs provide multiple attachment points, making them valuable for creating complex bioconjugates and modifying nanoparticle surfaces. precisepeg.combocsci.com

| Feature | Linear PEG Linkers (e.g., this compound) | Branched PEG Linkers |

|---|---|---|

| Structure | A single, straight chain of PEG units. axispharm.com | Multiple PEG arms extending from a central core. bocsci.com |

| Primary Application | Connecting two molecular entities, enhancing solubility and circulation time. bocsci.comaxispharm.com | Increasing drug payload (e.g., in ADCs), creating multivalent compounds, improving pharmacokinetics. bocsci.combroadpharm.comaxispharm.com |

| Key Advantage | Simplicity in synthesis and design. | Higher functionality and payload capacity. axispharm.com |

| Example Use Case | Standard protein PEGylation to reduce immunogenicity and extend half-life. axispharm.com | Developing ADCs with a high drug-to-antibody ratio for enhanced cancer therapy. broadpharm.com |

Introduction of Bioorthogonal Handles for Click Chemistry Applications

To achieve greater control and efficiency in bioconjugation, the terminal functional groups of this compound are often replaced with bioorthogonal handles. Bioorthogonal reactions occur rapidly and selectively in complex biological environments without interfering with native biochemical processes. nih.govbiochempeg.com This strategy is central to "click chemistry."

Common bioorthogonal handles that can be incorporated into PEG linker analogs include:

Azides and Alkynes: These groups are the cornerstone of click chemistry, reacting via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). precisepeg.comnih.gov SPAAC, which uses strained alkynes like dibenzocyclooctyne (DBCO), is particularly valuable as it eliminates the need for a potentially toxic copper catalyst, making it ideal for use in living systems. axispharm.combiochempeg.com

Tetrazines and Trans-cyclooctenes (TCO): The reaction between a tetrazine and a TCO is an example of inverse-electron-demand Diels-Alder chemistry and is known for its exceptionally fast reaction rates, enabling precise labeling in biological systems. precisepeg.com

By synthesizing analogs of this compound that incorporate these handles (e.g., Azido-PEG3-t-butyl ester or DBCO-PEG3-t-butyl ester), researchers can create modular linkers that can be efficiently "clicked" onto biomolecules containing a complementary handle. royalsocietypublishing.orgsigmaaldrich.com This modularity simplifies the synthesis of complex conjugates and facilitates multi-modal analyses. biorxiv.org

| Bioorthogonal Reaction | Reactive Handle 1 | Reactive Handle 2 | Key Feature |

|---|---|---|---|

| CuAAC | Azide | Terminal Alkyne | High yield and selectivity; requires copper catalyst. nih.gov |

| SPAAC | Azide | Strained Alkyne (e.g., DBCO, BCN) | Copper-free, highly biocompatible for live-cell applications. axispharm.combiochempeg.com |

| Staudinger Ligation | Azide | Phosphine | Bio-orthogonal reaction that occurs in aqueous environments. sigmaaldrich.com |

| Tetrazine Ligation | Tetrazine | Trans-cyclooctene (TCO) | Extremely fast reaction kinetics, ideal for in vivo imaging and labeling. precisepeg.com |

High-Throughput Synthesis and Screening Methodologies

The development of next-generation linker analogs necessitates methodologies for rapidly synthesizing and evaluating large libraries of compounds. High-throughput synthesis and screening platforms are instrumental in accelerating the discovery of bioconjugates with optimal properties.

High-throughput synthesis can be achieved using automated platforms capable of performing parallel reactions to create diverse libraries of PEG linkers, varying in length, architecture, and attached functional groups. unc.edursc.org For example, a design of experiment (DOE) matrix approach can be used to generate and evaluate numerous intermediates and conjugates on a microgram to milligram scale, streamlining the selection of candidates. wuxibiologics.com

Once synthesized, these libraries of bioconjugates must be screened efficiently. Technologies like yeast or phage display, combined with noncanonical amino acids (ncAAs), provide powerful platforms for this purpose. nih.govoup.com These systems allow for the site-specific incorporation of bioorthogonal handles into proteins displayed on the surface of yeast or phage. oup.com Large libraries of these modified proteins can then be reacted with a corresponding library of linker-payloads and screened using fluorescence-activated cell sorting (FACS) to isolate conjugates with desired characteristics, such as high affinity or stability, while maintaining a link between the observed property (phenotype) and the genetic information (genotype). nih.govoup.com Such platforms enable the rapid characterization and screening of chemically modified polypeptides for therapeutic lead discovery. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Bioconjugates

The inherent heterogeneity of PEGylation reactions, where the polymer itself is polydisperse and can attach at multiple sites on a biomolecule, presents significant analytical challenges. nih.govtandfonline.com Advanced analytical techniques are essential for the detailed characterization of bioconjugates formed using this compound analogs.

Mass Spectrometry (MS): MS is a primary tool for characterizing PEGylated products. tandfonline.comresearchgate.net Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) can determine the average molecular weight and the degree of PEGylation (i.e., the number of PEG chains attached to the biomolecule). nih.govtandfonline.com Tandem mass spectrometry (MS/MS) is used in a "bottom-up" approach, where the conjugate is digested into smaller peptides, to pinpoint the exact amino acid residues where the PEG linker is attached. tandfonline.com

High-Performance Liquid Chromatography (HPLC): HPLC methods, including reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC), are used to separate and quantify the components of a PEGylation reaction mixture, such as the unconjugated protein, free PEG, and the desired bioconjugate. nih.gov The polydispersity of the PEG chain can lead to broad peaks, complicating analysis, which highlights the advantage of using monodisperse PEG linkers to generate more homogeneous products with well-resolved chromatographic peaks. researchgate.net Coupling liquid chromatography to mass spectrometry (LC-MS) provides a powerful combination for separating and identifying the various species in a complex bioconjugate mixture. nih.govnih.gov

| Analytical Technique | Information Provided | Relevance to PEG-Bioconjugates |

|---|---|---|

| MALDI-MS / ESI-MS | Average molecular weight, degree of PEGylation, product distribution. tandfonline.com | Confirms successful conjugation and determines the number of linkers attached per biomolecule. |

| Tandem MS (MS/MS) | Site of conjugation on the protein/peptide sequence. tandfonline.comresearchgate.net | Crucial for understanding structure-activity relationships and ensuring product consistency. |

| RP-HPLC | Separation of conjugate isoforms, purity assessment. researchgate.net | Quantifies the purity of the final product and separates species based on hydrophobicity. |

| SEC-HPLC | Separation based on size, detection of aggregates. nih.gov | Assesses the homogeneity of the conjugate and detects the presence of undesirable aggregates. |

| LC-MS | Combined separation and mass identification of all components. nih.gov | Provides a comprehensive characterization of complex reaction mixtures. |

Mechanistic Insights into In Vivo Bioconjugation Stability and Degradation

The stability of a bioconjugate in a physiological environment is critical to its therapeutic success. eco-vector.com Research into the in vivo fate of conjugates made with PEG linkers focuses on understanding the mechanisms that lead to their degradation. nih.govmdpi.com

PEGylation is known to enhance the stability of biomolecules by protecting them from proteolytic enzymes. nih.gov However, the linker itself can be a point of vulnerability. The degradation of PEG-based bioconjugates can occur through several mechanisms, with the specific pathway depending on the chemical nature of the linker and the attached biomolecule. Key areas of investigation include:

Hydrolysis: Ester bonds, which may be part of the linker structure, are susceptible to hydrolysis. Studies on PEG-poly(lactic acid) (PLA) systems and PEG-diacrylate (PEGDA) hydrogels have shown that hydrolysis is a primary mechanism of degradation in vivo. nih.govresearchgate.netnih.gov For analogs of this compound, the stability of the bond formed (e.g., carbamate, amide) and any other cleavable moieties is a critical design consideration.

Oxidation: The polyether backbone of PEG can be susceptible to oxidative degradation, although studies suggest this is often a slower process compared to hydrolysis of labile end groups. nih.govresearchgate.net

Understanding these degradation pathways is essential for designing linkers with predictable in vivo stability, ensuring that a therapeutic agent remains attached to its carrier for the required duration and minimizing potential off-target effects from premature drug release. mdpi.com Elucidating these mechanisms allows for the rational design of more robust or, conversely, intentionally biodegradable linkers for controlled-release applications. nih.gov

Computational Chemistry Approaches for Predicting Reactivity and Conformation

Computational chemistry and molecular modeling have become indispensable tools for the rational design of PEG linkers and the prediction of their behavior. nih.gov These in silico approaches can significantly reduce the need for laborious trial-and-error experimentation.

Predicting Reactivity: Quantitative models can be developed to predict the reactivity of specific amino acid residues (e.g., lysines) on a protein's surface. acs.orgnih.gov By considering factors like exposed surface area and local pKa, these models can forecast the most likely sites of PEGylation, aiding in the design of strategies to achieve site-specificity and optimize conjugate yield. acs.org

These computational approaches provide deep mechanistic insights that guide the design of next-generation linkers with improved properties for targeted drug delivery and other therapeutic applications. nih.gov

Conclusion and Future Perspectives

Synthesis of Current State-of-the-Art Applications and Contributions

The primary contribution of Tos-PEG3-t-butyl ester and similar PEG linkers lies in their ability to bridge different molecular entities, thereby creating novel conjugates with enhanced properties. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for covalent attachment to molecules containing nucleophiles like amines or thiols. axispharm.com Simultaneously, the t-butyl ester protects a carboxylic acid, which can be deprotected under acidic conditions to reveal a reactive carboxyl group. chemicalbook.combroadpharm.comcd-bioparticles.net This dual functionality is instrumental in multi-step synthesis and purification processes.

The central PEG3 spacer is critical to the utility of this linker. The hydrophilic nature of the PEG chain increases the aqueous solubility of the resulting conjugate, a crucial factor when working with hydrophobic drugs or biomolecules. chemicalbook.combroadpharm.comcd-bioparticles.net This enhanced solubility can improve the pharmacokinetic profile of therapeutic agents. creativepegworks.comcreative-biolabs.comlabinsights.nl Furthermore, PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to increase the hydrodynamic size of drugs, which can prolong their circulation time in the bloodstream by reducing renal clearance. nih.govbroadpharm.com PEGylation can also shield the conjugated molecule from enzymatic degradation and recognition by the immune system, thereby reducing immunogenicity. frontiersin.orgfrontiersin.orgresearchgate.net

The applications of PEG linkers like this compound are widespread, particularly in the development of Antibody-Drug Conjugates (ADCs). In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. creative-biolabs.combroadpharm.combocsci.com The linker plays a crucial role in the stability and efficacy of the ADC, and PEG linkers are often incorporated to improve solubility and pharmacokinetic properties. bocsci.comhuatengsci.com Beyond ADCs, these linkers are valuable in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. invivochem.com The linker in a PROTAC connects the target protein-binding ligand to the E3 ligase-binding ligand, and its composition, including the use of PEG chains, is critical for optimal activity. invivochem.com

| Contribution | Description | Key Benefits |

|---|---|---|

| Enhanced Solubility | The hydrophilic PEG chain improves the solubility of hydrophobic molecules in aqueous environments. chemicalbook.combroadpharm.comcd-bioparticles.net | Improved formulation and bioavailability of drugs. axispharm.com |

| Prolonged Circulation | PEGylation increases the hydrodynamic radius of molecules, reducing their clearance by the kidneys. nih.govbroadpharm.com | Extended half-life of therapeutics, leading to less frequent dosing. researchgate.net |